molecular formula C9H10F3NO2S B14399343 2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline CAS No. 88404-81-3

2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline

Cat. No.: B14399343
CAS No.: 88404-81-3
M. Wt: 253.24 g/mol
InChI Key: MJKGXKMAWXTBHJ-UHFFFAOYSA-N
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Description

2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline is an organic compound characterized by the presence of a methanesulfonyl group, a trifluoromethyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline typically involves the introduction of the methanesulfonyl group and the trifluoromethyl group onto an aniline derivative. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methyl-substituted aniline derivatives.

    Substitution: Formation of various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its biological activity. The aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline
  • 2-Methanesulfonyl-4-(trifluoromethyl)aniline

Uniqueness

2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline is unique due to the specific positioning of the methanesulfonyl and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

88404-81-3

Molecular Formula

C9H10F3NO2S

Molecular Weight

253.24 g/mol

IUPAC Name

2-(methylsulfonylmethyl)-6-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3NO2S/c1-16(14,15)5-6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,5,13H2,1H3

InChI Key

MJKGXKMAWXTBHJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C(C(=CC=C1)C(F)(F)F)N

Origin of Product

United States

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